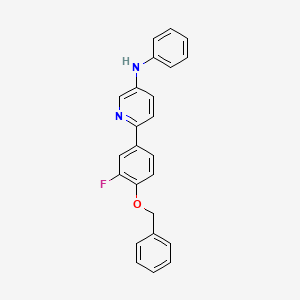
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline is an organic compound with the molecular formula C14H22N2O2 It is a derivative of aniline, featuring a methoxy group at the 3-position and a pyrrolidin-1-ylpropoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and 3-chloropropylpyrrolidine.
Reaction: The 3-methoxyaniline undergoes nucleophilic substitution with 3-chloropropylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
化学反应分析
Types of Reactions
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group would yield an amine.
科学研究应用
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with receptors or enzymes, potentially inhibiting their activity. The methoxy group can also influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Methoxy-4-(1-pyrrolidinyl)aniline: This compound is similar in structure but lacks the propoxy linkage.
4-Methoxy-3-(3-pyrrolidin-1-yl)propoxybenzene: This compound has a similar structure but with different functional groups.
Uniqueness
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline is unique due to the presence of both the methoxy and pyrrolidin-1-ylpropoxy groups, which can confer specific chemical and biological properties
属性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-11-12(15)5-6-13(14)18-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
InChI 键 |
JMWNSZLQYVCNFM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N)OCCCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)

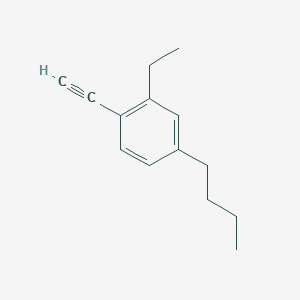
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)
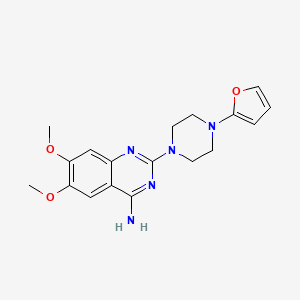
![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)
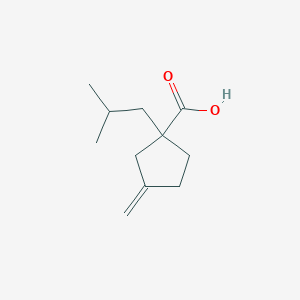
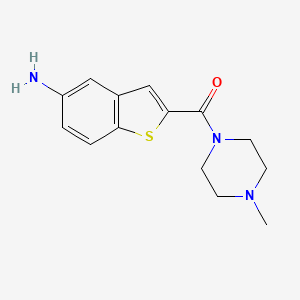

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![Methyl 3-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)benzoate](/img/structure/B13871786.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)

